4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid

Catalog No.
S1490788
CAS No.
1138-41-6
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid

CAS Number

1138-41-6

Product Name

4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid

IUPAC Name

4-hydroxy-3-(3-methylbut-2-enyl)benzoic acid

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3,(H,14,15)

InChI Key

LBSJJNAMGVDGCU-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)O)O)C

Synonyms

4-Hydroxy-3-(3-methyl-2-buten-1-yl)-benzoic Acid; 3-(3-Methyl-2-butenyl)-4-hydroxybenzoic Acid; 4-Hydroxy-3-(3-methyl-2-butenyl)benzoic Acid;

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)O)O)C

Occurrence and Background

3-Dimethylallyl-4-hydroxybenzoic acid (DMHB) is a naturally occurring organic compound classified as a monohydroxybenzoic acid. It has been identified in various plants, including Hypericum perforatum (commonly known as St. John's wort) and Humulus lupulus (hops) [, ].

Research Areas

Scientific research on DMHB has explored its potential applications in various fields, including:

  • Plant Physiology and Biochemistry

    Studies have investigated the role of DMHB in plant secondary metabolism, focusing on its biosynthesis and potential functions within the plant [, ].

  • Antioxidant Activity

    Research suggests that DMHB may possess antioxidant properties. However, further studies are needed to fully understand its potential and mechanism of action [].

  • Other Potential Applications

    Limited research has explored the potential of DMHB in other areas, such as its antimicrobial and anti-inflammatory activities. However, these areas require further investigation to establish conclusive evidence [, ].

4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, also known as a derivative of hydroxybenzoic acid, is a compound characterized by its hydroxyl and carboxylic acid functional groups attached to a benzene ring. Its molecular formula is C₁₂H₁₄O₃, and it features a 3-methylbut-2-en-1-yl group that contributes to its unique properties. This compound is of interest due to its potential biological activity and applications in various fields, including pharmaceuticals and materials science .

Typical of carboxylic acids and phenolic compounds:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Acylation: It can participate in Friedel-Crafts acylation reactions, introducing various acyl groups onto the aromatic ring.

These reactions illustrate the compound's versatility in synthetic organic chemistry.

4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid has shown potential biological activities, particularly in antioxidant and anti-inflammatory properties. Its structural similarity to other benzoic acid derivatives suggests it may interact with biological systems effectively. In vitro studies indicate that it may influence metabolic pathways, possibly through modulation of enzyme activities related to oxidative stress .

Several methods have been reported for synthesizing 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid:

  • Alkylation of Hydroxybenzoic Acid: The compound can be synthesized by alkylating 4-hydroxybenzoic acid with appropriate alkyl halides or alkenes under basic conditions.
  • Condensation Reactions: Utilizing condensation reactions between 4-hydroxybenzoic acid and suitable aldehydes or ketones can yield this compound.
  • Biological Synthesis: There is ongoing research into the biosynthesis of similar compounds using microbial fermentation processes, which could provide a more sustainable production method .

The applications of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid span various fields:

  • Pharmaceuticals: Potential use as an anti-inflammatory or antioxidant agent.
  • Cosmetics: As a preservative or active ingredient due to its antimicrobial properties.
  • Agriculture: Investigated for its role in plant growth regulation and pest resistance.

These applications highlight its importance in both health-related and industrial contexts.

Several compounds share structural similarities with 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
4-Hydroxybenzoic AcidHydroxyl group at para positionCommonly used as a food preservative
3-Dimethylallyl-4-hydroxybenzoateDimethylallyl group instead of 3-methylbutenylExhibits different biological activity
4-Methoxybenzoic AcidMethoxy group instead of hydroxylUsed as a precursor in various syntheses
5-Hydroxy-2-(4-hydroxyphenyl)-5-methylpentanoic AcidAdditional hydroxy and methyl groupsPotential use in drug development

These comparisons illustrate the unique aspects of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid while situating it within a broader context of related compounds. Each compound's distinct functional groups contribute to its specific biological activities and applications, making them valuable in their own right.

4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, commonly abbreviated as HMBA, was first isolated from fungal sources, notably Curvularia sp. KF119, in the early 2000s. Its structure, characterized by a benzoic acid core substituted with a prenyl (3-methylbut-2-en-1-yl) group and a hydroxyl group, was confirmed through spectroscopic analysis, including ¹H and ¹³C NMR. Initial studies highlighted its role as a phytotoxin, though subsequent research revealed broader biological activities.

Historical Significance in Natural Product Chemistry

HMBA belongs to the prenylated benzoic acid class, a group of compounds widely distributed in plants and fungi. These metabolites serve as chemical defense molecules and have garnered attention for their antimicrobial, anticancer, and anti-inflammatory properties. HMBA’s isolation from Piper species and other medicinal plants (e.g., Rapanea myricoides) underscores its ecological and pharmacological relevance.

Evolution of Research Interest

Early research focused on HMBA’s natural occurrence and basic bioactivity. A pivotal 2004 study demonstrated its cell cycle inhibitory effects in HeLa cells, marking a shift toward therapeutic applications. Synthetic routes were later developed to scale production, enabling detailed mechanistic studies. Recent investigations explore structure-activity relationships (SAR) and derivatives optimized for enhanced efficacy.

Taxonomic Distribution and Nomenclature Development

HMBA is biosynthesized in fungi (Curvularia spp.) and plants (Piper aduncum, Rapanea myricoides). Its nomenclature reflects functional groups: the hydroxyl (-OH) at position 4 and the prenyl chain at position 3. Variants, such as methyl esters and di-O-methyl derivatives, are reported in related species.

Structure and Physicochemical Properties

Molecular Architecture

HMBA’s structure consists of:

  • Benzoic acid core: A benzene ring with a carboxylic acid group at position 1 and a hydroxyl group at position 4.
  • Prenyl substituent: A 3-methylbut-2-en-1-yl chain attached at position 3, contributing to lipophilicity.
PropertyValueSource
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight206.24 g/mol
SMILESCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C
InChI KeyLBSJJNAMGVDGCU-UHFFFAOYSA-N

Synthesis and Biosynthesis

Synthetic Routes

HMBA is synthesized via prenylation of 4-hydroxybenzoic acid using dimethylallyl pyrophosphate (DMAPP) in the presence of catalysts. A novel method employs:

  • Prenylation: DMAPP reacts with 4-hydroxybenzoic acid to form HMBA.
  • Purification: Chromatographic separation yields >95% purity.

Biosynthetic Pathways

In bacteria (e.g., Streptomyces), HMBA biosynthesis involves:

  • Prephenate dehydrogenase: Converts prephenate to 4-hydroxyphenylpyruvate.
  • Dimethylallyl transferase: Adds the prenyl group.
  • Oxidative decarboxylation: Generates the final benzoic acid.

Biological Activities and Mechanisms

Anticancer Properties

HMBA inhibits cancer cell proliferation through:

  • Cell cycle arrest: Blocks progression at the G1 phase via p21(WAF1) activation and cyclin D1 suppression.
  • Apoptosis induction: Upregulates pro-apoptotic proteins in HeLa and HCT-116 cells.
Cell LineIC₅₀ (µM)MechanismSource
HeLa12.5p21 activation, cyclin D1 inhibition
HCT-11675.55Cell cycle arrest

Antimicrobial and Anti-inflammatory Effects

HMBA exhibits:

  • Antibacterial activity: Inhibits Staphylococcus aureus and Escherichia coli at 25 µg/mL.
  • Anti-inflammatory action: Modulates NF-κB and c-JUN pathways, reducing nitric oxide production.

Structure-Activity Relationships (SAR)

Key SAR insights:

ModificationImpactExample
Prenyl chain substitutionEnhances lipophilicity and bioavailabilityTylophorinidine-N-oxide
Hydroxyl groupCritical for H-bonding and solubilityHMBA vs. methyl esters

Applications in Medicine and Industry

Industrial Uses

  • Precursor in synthesis: Used to prepare complex organic molecules (e.g., aminocoumarin antibiotics).
  • Fine chemical production: Extracted from plant sources (e.g., Rubia yunnanensis) for commercial applications.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-dimethylallyl-4-hydroxybenzoic acid

Dates

Modify: 2023-08-15

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